molecular formula C11H24N2O2 B8814112 Tert-butyl 4-(ethylamino)butylcarbamate

Tert-butyl 4-(ethylamino)butylcarbamate

Cat. No. B8814112
M. Wt: 216.32 g/mol
InChI Key: BQKDTEARZIJYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(ethylamino)butylcarbamate is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 4-(ethylamino)butylcarbamate

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[4-(ethylamino)butyl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-5-12-8-6-7-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14)

InChI Key

BQKDTEARZIJYDU-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-amino-butyl)-carbamic acid tert-butyl ester (0.360 g, 1.91 mmol), acetaldehyde (0.085 g, 1.91 mmol) and K2CO3 (0.264 g, 1.91) in MeOH (5 mL) was stirred for 6 h. The mixture was filtered through a celite cake. The filtrate was cooled at 0° C. and NaBH4 (0.106 g, 2.08 mmol) was added. After the reaction mixture was stirred at 0° C. for 45 min water (20 mL) was added, and the mixture was extracted with CH2Cl2 (3×30 mL). The organic extracts were combined and dried over anhydrous Na2SO4. After filtration the solvent was removed by evaporation under vacuum, and the residue was purified by flash chromatography on a silica gel column (200:10:1 CH2Cl2/MeOH/NH4OH), affording (4-ethylamino-butyl)-carbamic acid tert-butyl ester as a colorless oil (0.215 g, 52%).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.085 g
Type
reactant
Reaction Step One
Name
Quantity
0.264 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.106 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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